[4-(Aminomethyl)-3,5-dimethylphenyl]methanol
Overview
Description
[4-(Aminomethyl)-3,5-dimethylphenyl]methanol: is an organic compound with the molecular formula C10H15NO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 4-position and two methyl groups at the 3- and 5-positions. This compound is a white to off-white solid and is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 4-(Aminomethyl)-3,5-dimethylbenzaldehyde:
Step 1: Reduction of 4-(Aminomethyl)-3,5-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reduction is complete.
Step 3: The product is then purified by recrystallization or column chromatography.
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From 4-(Aminomethyl)-3,5-dimethylbenzonitrile:
Step 1: Hydrogenation of 4-(Aminomethyl)-3,5-dimethylbenzonitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Step 2: The reaction is carried out at room temperature or slightly elevated temperatures.
Step 3: The product is isolated and purified by standard methods such as recrystallization.
Industrial Production Methods:
- The industrial production of [4-(Aminomethyl)-3,5-dimethylphenyl]methanol typically involves large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- [4-(Aminomethyl)-3,5-dimethylphenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction:
- The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution:
- The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: 4-(Aminomethyl)-3,5-dimethylbenzaldehyde, 4-(Aminomethyl)-3,5-dimethylbenzoic acid.
Reduction: 4-(Aminomethyl)-3,5-dimethylphenylamine.
Substitution: Various esters, ethers, and other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Employed in the preparation of various fine chemicals and specialty chemicals.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Utilized in the development of new therapeutic agents and drug candidates.
- Studied for its potential use in the treatment of various diseases and medical conditions.
Industry:
- Applied in the production of agrochemicals, dyes, and other industrial products.
- Used as a building block in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-3,5-dimethylphenyl]methanol depends on its specific application and target. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets involved vary depending on the specific context and application.
Comparison with Similar Compounds
- 4-(Aminomethyl)benzyl alcohol
- 4-(Aminomethyl)phenylmethanol
- 4-(Aminomethyl)-3,5-dimethylbenzaldehyde
- 4-(Aminomethyl)-3,5-dimethylbenzoic acid
Comparison:
- Uniqueness: [4-(Aminomethyl)-3,5-dimethylphenyl]methanol is unique due to the presence of both aminomethyl and dimethyl substituents on the benzene ring, which can influence its reactivity and interactions with other molecules.
- Reactivity: The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the nucleophilic nature of the aminomethyl group.
- Applications: While similar compounds may share some applications, this compound’s specific structure makes it particularly useful in certain synthetic and industrial processes.
Properties
IUPAC Name |
[4-(aminomethyl)-3,5-dimethylphenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4,12H,5-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPTLCHEBIWGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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